(E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-phenyl-N-(1-thiophen-2-ylcyclopentyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c19-22(20,14-10-15-7-2-1-3-8-15)18-17(11-4-5-12-17)16-9-6-13-21-16/h1-3,6-10,13-14,18H,4-5,11-12H2/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYLUWZOOKFZQO-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide typically involves a multi-step process. One common approach is the following:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced through a cyclization reaction, often starting from a suitable precursor such as a cyclopentyl halide.
Thiophene Introduction: The thiophene ring is incorporated via a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Phenyl Group Addition: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using a phenyl halide and an aluminum chloride catalyst.
Ethenesulfonamide Formation: The final step involves the formation of the ethenesulfonamide moiety through a sulfonation reaction, using a sulfonyl chloride derivative and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted sulfonamides.
Scientific Research Applications
(E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its cyclopentyl-thiophene substituent, which distinguishes it from other ethenesulfonamide derivatives. Key analogues and their differences are summarized below:
Key Observations :
- Thiophene Modifications : Chlorination (as in ) increases electronegativity and may enhance binding affinity in biological targets. The cyclopentyl-thiophene group in the target compound offers conformational flexibility compared to rigid ethylidene-thiophene (e.g., 4w in ).
- Aryl Substituents : Methoxy groups (6p, ) improve solubility but may reduce membrane permeability compared to hydrophobic phenyl/cyclopentyl groups.
Key Observations :
- The target compound’s synthesis likely shares similarities with , where dehydration or coupling reactions are critical. However, the cyclopentyl-thiophene amine precursor may require specialized preparation.
- Yields for ethenesulfonamides vary widely (55% in vs. 45–70% in ), suggesting substituent-dependent efficiency.
Key Observations :
- The chlorothiophene derivative in is explicitly noted as a Factor Xa inhibitor, suggesting ethenesulfonamides with electron-withdrawing substituents may target serine proteases.
- Methoxy groups (6p, ) could improve aqueous solubility, whereas the target compound’s cyclopentyl-thiophene may favor lipid membrane interaction.
Biological Activity
(E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Inhibition of Factor Xa
One of the primary mechanisms attributed to compounds similar to this compound is the inhibition of Factor Xa, a crucial enzyme in the coagulation cascade. Inhibitors of Factor Xa are significant in managing thromboembolic disorders. Research indicates that sulfonamide derivatives can effectively inhibit this enzyme, leading to anticoagulant effects .
Neurotransmitter Uptake Inhibition
Studies on related compounds have shown that 2-phenyl derivatives can inhibit neurotransmitter uptake, particularly norepinephrine and serotonin. This suggests potential applications in treating mood disorders such as depression . The specific structural modifications in this compound may enhance or alter these effects.
Antidepressant Activity
Research has demonstrated that compounds with similar structures exhibit antidepressant-like effects in various animal models. For instance, certain 2-phenyl derivatives have shown efficacy in reducing reserpine-induced hypothermia and modulating noradrenergic responsiveness . These findings suggest that this compound could be explored for its potential antidepressant properties.
Antimicrobial Properties
Compounds containing thiophene rings have been reported to possess antimicrobial activities. The presence of the thiophene moiety in this compound may contribute to its biological activity against various microbial strains .
Study on Factor Xa Inhibition
A patent detailing the pharmacological activity of sulfonamide derivatives highlights their use as Factor Xa inhibitors. The study provides data supporting the efficacy of these compounds in reducing thrombotic events, emphasizing the importance of structural modifications for enhancing inhibitory potency .
Neurotransmitter Uptake Study
In a comparative study involving 2-phenyl derivatives, several compounds were evaluated for their ability to inhibit neurotransmitter uptake in rat brain synaptosomes. The results indicated that specific substitutions on the phenyl ring significantly influenced the inhibitory activity on norepinephrine and serotonin uptake, suggesting a structure-activity relationship that could be applicable to this compound .
Comparative Analysis of Related Compounds
Q & A
What are the standard synthetic routes for (E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide, and what key reaction steps are involved?
The synthesis typically involves a multi-step approach:
- Ethene linkage formation : A Wittig reaction or olefination is used to introduce the ethene group .
- Sulfonamide group incorporation : Reacting an amine intermediate with a sulfonyl chloride under anhydrous conditions .
- Cyclopentyl-thiophene moiety preparation : Cyclization reactions or palladium-catalyzed cross-coupling to attach the thiophene ring .
Key steps require precise stoichiometry and inert atmospheres to avoid side reactions. Purification via column chromatography or recrystallization is critical .
How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?
Advanced optimization strategies include:
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during sulfonylation to minimize decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for thiophene incorporation .
Reaction progress should be monitored via TLC or HPLC to terminate reactions at optimal conversion points .
What spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?
Basic characterization relies on:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
Chromatographic methods like HPLC ensure purity (>95%) before biological assays .
How do crystallographic tools like SHELXL and Mercury facilitate the resolution of complex crystal structures in sulfonamide derivatives?
Advanced crystallographic analysis involves:
- SHELXL : Refines high-resolution X-ray data to model atomic positions, especially for twinned crystals or disordered moieties .
- Mercury : Visualizes hydrogen bonding networks and π-π interactions critical for stability .
Example: Mercury’s "morphology prediction" tool can correlate crystal packing with solubility trends .
Which biological targets are commonly associated with the bioactivity of this compound, and what experimental assays validate these interactions?
Basic targets include:
- Carbonic anhydrases : Sulfonamides inhibit these enzymes; fluorometric assays measure IC₅₀ values .
- Kinases : ATP-binding site competition assays (e.g., ELISA) assess inhibition .
Cell viability assays (MTT) in cancer lines (e.g., HeLa) validate antiproliferative effects .
How do QSAR studies inform the modification of substituents to enhance the anticancer efficacy of sulfonamide compounds?
Advanced QSAR strategies:
- Electron-withdrawing groups : Nitro or fluorine substituents at the phenyl ring improve binding to hydrophobic kinase pockets .
- Solubility optimization : Adding polar groups (e.g., -OH, -OMe) to the cyclopentyl moiety enhances aqueous solubility without losing activity .
CoMFA and docking simulations prioritize analogs with higher predicted binding affinities .
What chemical reactions govern the stability and metabolic pathways of this compound in physiological environments?
Key reactions include:
- Oxidation : Cytochrome P450 enzymes oxidize the thiophene ring to sulfoxides, detectable via LC-MS .
- Hydrolysis : Sulfonamide cleavage in acidic conditions forms sulfonic acids; stability assays at pH 1–7 are critical .
Accelerated stability studies (40°C/75% RH) predict degradation pathways for formulation development .
How can researchers resolve contradictions in biological activity data for sulfonamide derivatives with similar structural frameworks?
Advanced approaches:
- Crystallographic vs. solution-state data : Discrepancies in binding modes may arise from crystal packing effects; validate via NMR titration .
- Proteomic profiling : Mass spectrometry-based target deconvolution identifies off-target interactions that explain variable IC₅₀ values .
What role do hydrogen bonding patterns play in the crystal packing and stability of this compound?
Basic principles:
- Graph set analysis : Etter’s notation classifies hydrogen bonds (e.g., R₂²(8) motifs) that stabilize crystal lattices .
- Thermal stability : Strong N–H···O=S bonds correlate with higher melting points (>200°C) in DSC studies .
What strategies are employed to design analogs with improved solubility and target selectivity?
Advanced design tactics:
- Bioisosteric replacement : Swap the cyclopentyl group with morpholine to enhance solubility .
- Prodrug approaches : Esterify sulfonamide groups to improve membrane permeability, with enzymatic cleavage in vivo .
How are impurities and by-products identified and quantified during synthesis?
Advanced analytical methods:
- LC-MS/MS : Detects trace impurities (e.g., des-thiophene by-products) at ppm levels .
- ¹⁹F NMR : Quantifies fluorinated impurities in reactions involving fluorophenyl intermediates .
ICH guidelines recommend setting impurity thresholds at <0.1% for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
